molecular formula C15H17N B1224576 Bis(4-methylphenyl)methanamine CAS No. 55095-22-2

Bis(4-methylphenyl)methanamine

Cat. No. B1224576
CAS RN: 55095-22-2
M. Wt: 211.3 g/mol
InChI Key: KMPMUIHLWYUKCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Bis(4-methylphenyl)methanamine involves intricate chemical processes, including the use of Grignard reagents and other catalytic methods to establish desired molecular frameworks. For instance, the synthesis and crystal structure analysis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol 8, a related compound, was achieved through reactions involving compound 4 and Grignard reagents, demonstrating the complexity and versatility of synthetic strategies in this chemical domain (Dong & Huo, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to Bis(4-methylphenyl)methanamine often showcases significant conformational and electronic features, which are elucidated using techniques like X-ray diffraction crystallography. These structural analyses reveal the spatial arrangement of atoms within the molecule and the intermolecular interactions that stabilize the structure, providing insights into the compound's reactivity and physical properties.

Chemical Reactions and Properties

Compounds in the realm of Bis(4-methylphenyl)methanamine participate in a variety of chemical reactions, showcasing their reactivity and potential for further chemical modifications. For example, N-Methylidene[bis(trimethylsilyl)methyl]amine acts as a stable methanimine synthon in cycloadditions with ketenes, leading to the formation of β-lactams in a single step, highlighting the compound's versatility in organic synthesis (Palomo et al., 1997).

Scientific Research Applications

  • Photocytotoxicity and Cellular Imaging :

    • Iron(III) complexes with various ligands, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and shown to possess photocytotoxic properties. They are capable of generating reactive oxygen species under red light, leading to apoptosis in cell lines, making them potentially useful in targeted cancer therapy and imaging (Basu et al., 2014).
  • Ligand Synthesis and Metal Complex Formation :

    • The synthesis of various ligands, including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, has been described. These ligands form chiral, pseudo C3-symmetric complexes with metal salts, showing potential for applications in coordination chemistry and possibly catalysis (Canary et al., 1998).
  • Synthesis and Characterization of Organic Compounds :

    • The synthesis and characterization of compounds such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been reported. These compounds are synthesized through specific reactions and characterized using spectroscopic techniques, highlighting their potential in organic synthesis and pharmaceutical research (Shimoga et al., 2018).
  • Solubility Measurement and Prediction :

    • Research on the solubility of arylamine molecules, including N,N-bis(4-methylphenyl) N-phenyl amine, in various solvents has been conducted. This study is crucial for understanding the physical and chemical properties of these compounds, which can be significant in pharmaceutical formulation and chemical processing (Manifar et al., 2006).
  • Anticancer and Antioxidant Properties :

    • Bis(methylphenylmethanamine) dichloroplatinum, a Pt(II) complex, was synthesized and characterized for its potential anticancer properties. Studies include examining its DNA binding activity, antioxidant properties, and in vitro anticancer results, indicating its potential in cancer treatment (Ameta et al., 2017).

Safety And Hazards

The compound has been associated with hazard statements H302, H312, and H332, indicating potential hazards if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

bis(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPMUIHLWYUKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370106
Record name Bis(4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methylphenyl)methanamine

CAS RN

55095-22-2
Record name 4-Methyl-α-(4-methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55095-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Wakamiya, M Kamata, S Kusumoto… - Bulletin of the …, 1998 - journal.csj.jp
The blood-brain barrier (BBB) is a highly selective membranous barrier regulating the transport of substances in blood into the brain parenchyma. At present, delivery of biologically …
Number of citations: 14 www.journal.csj.jp
JT Roman Bothia - repositorio.unal.edu.co
El cáncer es una problemática de salud pública mundial y que está afectando de manera significativa la población colombiana. A pesar de los avances logrados en el desarrollo y/o …
Number of citations: 2 repositorio.unal.edu.co

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